molecular formula C14H23N5O2 B14092221 8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14092221
M. Wt: 293.36 g/mol
InChI Key: DXBSNJOJSGMVHC-UHFFFAOYSA-N
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Description

8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a dibutylamino group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a purine derivative with dibutylamine under specific conditions. One common method includes the alkylation of 3-methylxanthine with dibutylamine in the presence of a suitable base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dibutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator properties.

Uniqueness

8-(dibutylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

8-(dibutylamino)-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H23N5O2/c1-4-6-8-19(9-7-5-2)13-15-10-11(16-13)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21)

InChI Key

DXBSNJOJSGMVHC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC2=C(N1)C(=O)NC(=O)N2C

Origin of Product

United States

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